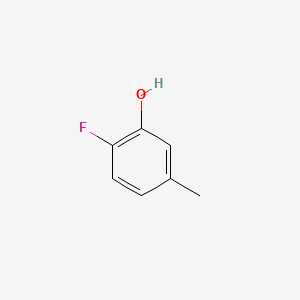

2-Fluoro-5-methylphenol

Description

Historical Context of Halogenated Phenol (B47542) Research

The study of halogenated phenols is a field with deep historical roots, evolving from early discoveries in organic chemistry. Initially, phenol itself was extracted from coal tar in the 19th century and became an important industrial chemical. wikipedia.org The introduction of halogens to the phenol structure was an early focus of research, driven by the desire to understand the reactivity of aromatic compounds. Processes like halogenation were found to readily functionalize the phenol ring, leading to a variety of substituted derivatives. wikipedia.org

Historically, halogenated phenolic compounds, such as those containing chlorine and bromine, have been investigated for their potent biological activities. acs.org This has led to their use in applications ranging from wood preservation to flame retardants. nih.gov However, research also revealed that many of these compounds can be persistent organic pollutants (POPs), leading to further studies on their environmental impact and toxicological profiles. acs.orgrsc.org This historical context of investigating both the utility and the potential hazards of halogenated phenols has paved the way for the more recent and nuanced exploration of fluorinated analogues.

Significance of Fluorine Substitution in Aromatic Compounds for Research

The introduction of fluorine into aromatic compounds, including phenols, has become a significant strategy in modern chemical research, particularly in medicinal chemistry and materials science. researchgate.netnumberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of the parent molecule. researchgate.netmdpi.com

In the context of academic research, fluorine substitution is explored for several key reasons:

Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can significantly influence the electron density of the aromatic ring, affecting its reactivity and the acidity of the phenolic hydroxyl group. numberanalytics.com This can lower the energy of the highest occupied molecular orbital (HOMO) and impact the molecule's interactions. numberanalytics.com

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic oxidation. This property is often exploited in drug design to increase the half-life of a compound. mdpi.com

Increased Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration in the development of central nervous system (CNS) active compounds. atomfair.comnih.gov

Conformational Control and Binding Affinity: The small size of fluorine allows it to act as a "super-hydrogen," mimicking hydrogen sterically while introducing distinct electronic effects. mdpi.com It can participate in favorable interactions, such as hydrogen bonds, with protein receptors, potentially increasing binding affinity and potency. mdpi.com

These effects have led to the incorporation of fluorinated aromatics in a wide array of applications, including pharmaceuticals, agrochemicals, liquid crystals, and specialty polymers. researchgate.netatomfair.com

Overview of Phenolic Compounds in Chemical and Biological Systems Research

Phenolic compounds are a vast and ubiquitous class of secondary metabolites found throughout the plant kingdom. academicjournals.orgnih.gov Characterized by a hydroxyl group attached directly to an aromatic ring, their structures can range from simple phenols to complex polyphenols like flavonoids and tannins. nih.govresearchgate.net

In chemical and biological research, phenolic compounds are the subject of intense study due to their diverse and significant activities. academicjournals.orgiosrjournals.org Their ability to donate a hydrogen atom from the hydroxyl group makes them effective antioxidants and scavengers of free radicals. nih.gov This antioxidant property is believed to be the foundation for many of their other biological effects. nih.goviosrjournals.org

Research has extensively documented the involvement of phenolic compounds in various biological processes, investigating their potential anti-inflammatory, antimicrobial, and anticarcinogenic activities. academicjournals.orgnih.govijhmr.com They are known to interact with various biological systems by modulating enzyme activity, chelating metals, and binding to proteins. nih.gov The study of these compounds provides insights into plant biochemistry, human health, and the development of new therapeutic agents. academicjournals.orgiosrjournals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHPMVZYZDQLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213205 | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-79-8 | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-5-METHYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for 2 Fluoro 5 Methylphenol

Established Synthetic Routes to 2-Fluoro-5-methylphenol

The synthesis of this compound can be accomplished through various established routes, which often involve multiple steps or highly specific fluorination techniques to ensure the correct placement of the fluorine atom on the phenol (B47542) ring.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy to build the this compound structure, often employing protecting or directing groups to achieve the desired regiochemistry. A prominent method involves the use of a pyridine-based directing group. guidechem.comgoogle.com This process typically unfolds in three main stages:

Ullman Condensation: The synthesis begins with the reaction of a starting phenol, 3-methylphenol (m-cresol), with 2-bromopyridine (B144113). guidechem.com This copper-catalyzed cross-coupling reaction, a type of Ullman condensation, forms the ether intermediate, 2-(3-methylphenoxy)pyridine. guidechem.comgoogle.com

Directed Ortho-Fluorination: The pyridyl group in the intermediate then serves as a directing group for a regioselective C-H fluorination. google.com Using a palladium catalyst, the fluorine atom is selectively introduced at the ortho position of the phenoxy ring. guidechem.comprepchem.com

Deprotection/Cleavage: In the final step, the pyridine (B92270) group is cleaved under basic conditions to reveal the hydroxyl group, yielding the target this compound. guidechem.comgoogle.com

A detailed patent outlines a specific iteration of this approach, starting from 2-bromopyridine and 3-methylphenol and proceeding through the key fluorination and cleavage steps to obtain the final product with a high yield. google.com

| Step | Reactants | Key Reagents/Catalysts | Conditions | Product |

| 1. Ullman Condensation | 3-methylphenol, 2-bromopyridine | Copper Iodide (CuI), Tripotassium Phosphate (K₃PO₄), Pyridine-2-carboxylic acid | 80°C, 24 hours in DMSO | 2-(3-methylphenoxy)pyridine |

| 2. Fluorination | 2-(3-methylphenoxy)pyridine | Bis(dibenzylideneacetone)palladium (B129372), N-fluorobisphenylsulfonamide (NFSI) | 80°C, 5 hours in Ethyl Acetate (B1210297) | 2-(2-fluoro-5-methyl-phenoxy)pyridine |

| 3. Cleavage | 2-(2-fluoro-5-methyl-phenoxy)pyridine | Sodium Ethoxide (NaOEt) | Reflux for 1 hour | This compound |

Table based on data from patent CN104844399B and Guidechem. guidechem.comgoogle.com

Regioselective Fluorination Techniques for Phenol Derivatives

Achieving regioselectivity—the control of where the fluorine atom is placed—is a central challenge in synthesizing fluorophenols. Several techniques are employed to fluorinate phenol derivatives at specific positions.

One direct method is the electrophilic fluorination of m-cresol (B1676322). guidechem.com A reported procedure utilizes Selectfluor as the fluorine source in the presence of Eosin Y as a photocatalyst, irradiated by blue light at room temperature. guidechem.com This approach highlights a modern, visible-light-mediated reaction to achieve the desired fluorination.

Another powerful strategy is directed C-H fluorination , where a functional group on the substrate directs the fluorinating agent to a specific position. rsc.org In the multi-step synthesis described previously (2.1.1), the nitrogen atom in the 2-phenoxypyridine (B1581987) intermediate coordinates to the palladium catalyst, directing the C-H activation and subsequent fluorination to the adjacent ortho-carbon of the phenol ring. google.comrsc.org

Furthermore, the use of steric hindrance via protecting groups can control fluorination sites. tandfonline.com By introducing bulky groups, such as tert-butyl, at the ortho positions of a phenol, fluorination can be forced to occur at the para position. tandfonline.com Subsequent removal of these protecting groups yields the p-fluorophenol. tandfonline.com While not a direct synthesis of this compound, this principle of using bulky groups to block reactive sites is a fundamental strategy for achieving regioselectivity in aromatic substitution. tandfonline.com

Nucleophilic Aromatic Substitution in Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This mechanism typically requires the ring to be "activated" by electron-withdrawing groups at the ortho and/or para positions. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk

In the context of synthesizing this compound, SNAr principles are relevant in the multi-step pathway:

The initial Ullman reaction between the 3-methylphenoxide and 2-bromopyridine is a type of nucleophilic substitution on an aromatic ring. google.commdpi.com

The final deprotection step, where sodium ethoxide is used to cleave the ether linkage, involves nucleophilic attack to liberate the phenoxide of the final product. guidechem.comgoogle.com

While the target compound is often the product of fluorination, the fluorine atom itself can act as an excellent leaving group in SNAr reactions when the aromatic ring is sufficiently activated. core.ac.ukbeilstein-journals.org This reactivity allows for the synthesis of other substituted phenols or aromatic compounds from a fluorinated precursor. beilstein-journals.org The strong inductive effect of fluorine activates the aromatic ring toward nucleophilic attack, a property that is foundational to the synthesis of many complex fluorinated molecules. core.ac.uk

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of catalysis and the optimization of reaction conditions to improve efficiency, selectivity, and environmental compatibility.

Catalytic Methods in Fluorophenol Synthesis

Catalysis is central to several key transformations in the synthesis of this compound. Both copper and palladium catalysts are instrumental in the multi-step routes.

Copper Catalysis: The Ullman condensation to form the C-O bond between 3-methylphenol and 2-bromopyridine is traditionally catalyzed by copper salts, such as copper iodide (CuI). guidechem.comgoogle.com

Palladium Catalysis: The critical regioselective fluorination step is often achieved using a palladium catalyst. guidechem.comgoogle.com Catalysts like bis(dibenzylideneacetone)palladium [Pd(dba)₂] or palladium(II) acetate [Pd(OAc)₂] are effective for directing the fluorination to the ortho-position of the phenoxy group when guided by a directing group like pyridine. prepchem.comrsc.org These transition-metal-catalyzed C-H activation/fluorination reactions represent a significant advance in selectively forming C-F bonds. rsc.org

| Catalyst Type | Example | Reaction Step | Purpose |

| Copper | Copper(I) Iodide (CuI) | Ullman Condensation | Formation of C-O ether linkage |

| Palladium | Bis(dibenzylideneacetone)palladium [Pd(dba)₂] | Directed Fluorination | Regioselective C-H activation and C-F bond formation |

| Palladium | Palladium(II) Acetate [Pd(OAc)₂] | Directed Fluorination | A common and effective catalyst for C-H fluorination |

Table summarizing catalysts used in the synthesis of this compound and related reactions. guidechem.comgoogle.comrsc.org

Optimization of Reaction Conditions for Improved Yields and Selectivity

Fine-tuning reaction conditions is crucial for maximizing product yield and minimizing side reactions. Research into the synthesis of fluorophenols demonstrates a focus on optimizing several parameters.

One advanced strategy involves the use of photocatalysis . The direct fluorination of m-cresol using Eosin Y and blue light is performed at room temperature, offering a milder alternative to reactions requiring high heat. guidechem.com This method leverages visible light energy to drive the chemical transformation efficiently.

In transition-metal-catalyzed reactions, the choice of solvent can significantly impact outcomes. Studies on palladium-catalyzed fluorinations have shown that solvents like trifluoromethylbenzene can be superior for achieving high conversion rates compared to others such as ethyl acetate or acetonitrile. rsc.org

Optimization also involves controlling temperature and reaction time . For instance, the Ullman condensation is typically run at 80°C for 24 hours to ensure completion, while the subsequent palladium-catalyzed fluorination can be completed in just 5 hours at the same temperature. guidechem.comgoogle.com The progress of these reactions is often monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal endpoint, thereby maximizing the yield of the desired intermediate. guidechem.comgoogle.com

Green Synthetic Approaches in Related Phenolic Compound Production

The synthesis of phenolic compounds, traditionally reliant on harsh reagents and conditions, is undergoing a shift towards more environmentally benign methodologies. A significant area of focus has been the nitration of phenols, a key reaction for producing valuable intermediates for dyes, pharmaceuticals, and agrochemicals. tandfonline.com Conventional nitration using a mixture of nitric and sulfuric acids poses environmental risks due to its corrosive nature and the difficulty in treating the spent acid mixture. acs.org

Green chemistry seeks to mitigate these issues by employing alternative nitrating agents and energy sources. tandfonline.com One prominent approach involves the use of metal nitrates, such as copper(II) nitrate (B79036) (Cu(NO₃)₂) or calcium nitrate (Ca(NO₃)₂), in conjunction with acetic acid. tandfonline.comacs.orggordon.edu This system generates nitric acid in situ, avoiding the need for strong, corrosive acid mixtures. acs.org The use of copper(II) nitrate in acetic acid has been shown to be effective for the nitration of phenol, yielding mainly the para-substituted product. tandfonline.com Similarly, calcium nitrate, an inexpensive and non-toxic salt, serves as an efficient nitrating agent, particularly when combined with microwave irradiation. tandfonline.comgordon.edu

Microwave-assisted synthesis represents another cornerstone of green phenolic chemistry. tandfonline.comacs.org It can dramatically reduce reaction times, often from hours to mere minutes, while improving yields. scribd.com For instance, the nitration of phenol with Cu(NO₃)₂ in acetic acid can be completed in as little as one minute under microwave irradiation. scribd.com This rapid, efficient heating minimizes the formation of byproducts and reduces energy consumption. gordon.eduscribd.com

Other green nitration systems for phenols include:

Silica Chloride and Sodium Nitrite : This system generates nitrous acid (in situ) for nitration at room temperature. tandfonline.com

Zirconyl Nitrate : Used in acetone (B3395972) at room temperature, this reagent provides good yields and high regioselectivity for mono-nitration. tandfonline.com

These methods highlight a trend towards using readily available, less toxic reagents, milder reaction conditions, and alternative energy sources to create a more sustainable production lifecycle for phenolic compounds. tandfonline.comacs.org

Synthesis of Derivatives and Analogues of this compound

This compound serves as a valuable building block for creating a variety of derivatives and analogues for use in pharmaceuticals, agrochemicals, and material science. lookchem.comatomfair.com The introduction of different functional groups onto the phenolic ring allows for the fine-tuning of the molecule's chemical and biological properties. lookchem.com

Preparation of Substituted this compound Analogues

The modification of the this compound scaffold can be achieved through several synthetic strategies, primarily involving electrophilic aromatic substitution.

Nitro-Substituted Analogues: A common analogue is 2-Fluoro-5-methyl-4-nitrophenol (B1344191). Its synthesis is typically achieved through the direct nitration of this compound. A standard laboratory method involves using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure the selective introduction of the nitro group at the position para to the hydroxyl group. The nitro group can then serve as a handle for further chemical transformations.

Amino-Substituted Analogues: The nitro-substituted analogues are key intermediates for producing amino-substituted derivatives. The nitro group of 2-fluoro-5-methyl-4-nitrophenol can be readily reduced to an amino group (NH₂) using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium or platinum) or metal hydrides. This yields 4-amino-2-fluoro-5-methylphenol, a compound with altered electronic properties and increased basicity.

General Strategies for Analogue Synthesis: The synthesis of other substituted fluorophenol analogues often involves multi-step processes. For example, creating more complex derivatives may start with a related phenol, like 2-fluoro-4-methyl-phenol, which can be modified through steps such as silylation (to protect the hydroxyl group), directed lithiation, carboxylation, and subsequent reactions to build more complex side chains. google.com Another strategy involves the use of protecting groups, such as the bulky tert-butyl group, to direct fluorination to a specific position on the phenol ring, followed by deprotection. tandfonline.com These methods provide a versatile toolkit for accessing a wide range of substituted fluorophenol analogues.

Derivatization Strategies for Analytical and Research Purposes

For analytical applications, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), the polarity of the phenolic hydroxyl group can lead to poor peak shape and resolution. Therefore, derivatization is a common strategy to convert the polar phenol into a less polar, more volatile derivative suitable for analysis. nih.govnkust.edu.tw

Methylation for GC Analysis: The hydroxyl group of phenols can be converted to a methyl ether (anisole).

Diazomethane (B1218177) (CH₂N₂) : This is a classic and highly effective methylation reagent that reacts cleanly and quantitatively with phenols. nih.govepa.gov However, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. nih.govepa.gov

Trimethylsilyldiazomethane (TMS-DM) : A safer, non-explosive alternative to diazomethane, TMS-DM can be used for the O-methylation of phenols. nih.govnih.gov It provides comparable or even higher derivatization yields, although it may require longer reaction times. nih.gov

Pentafluorobenzylation for GC-ECD Analysis: For trace-level analysis, derivatization with a reagent that introduces a polyhalogenated group allows for highly sensitive detection using an electron capture detector (ECD).

Pentafluorobenzyl Bromide (PFBBr) : This reagent reacts with phenols to form pentafluorobenzyl ether derivatives. settek.comepa.govsigmaaldrich.comsigmaaldrich.com These derivatives are highly responsive to ECD, enabling very low detection limits. researchgate.net The reaction is often facilitated by a base and a phase-transfer catalyst, such as 18-Crown-6, in a process known as extractive alkylation. sigmaaldrich.comsigmaaldrich.com It should be noted that some highly substituted or sterically hindered phenols, like 2,4-dinitrophenol, may not derivatize efficiently with this method. settek.comepa.gov

Dinitrophenylation for HPLC Analysis: For HPLC analysis with UV detection, a chromophoric tag can be attached to the phenol to enhance its detectability.

1-Fluoro-2,4-dinitrobenzene (FDNB) : Known as Sanger's reagent, FDNB reacts rapidly with phenols under mild conditions (e.g., room temperature) to form stable 2,4-dinitrophenyl ethers. nkust.edu.twsrlchem.comresearchgate.net These derivatives possess a strong chromophore, allowing for sensitive UV detection around 292 nm. nkust.edu.twresearchgate.net This method is suitable for the analysis of phenols in complex matrices like pharmaceutical preparations. nkust.edu.tw

Below are interactive tables summarizing these common derivatization strategies for phenols.

Derivatization Reagents for Phenol Analysis

| Reagent | Abbreviation | Purpose/Technique | Derivative Formed | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Diazomethane | CH₂N₂ | GC-FID/MS | Methyl Ether (Anisole) | Quantitative, clean reaction nih.gov | Highly explosive and toxic epa.gov |

| Trimethylsilyldiazomethane | TMS-DM | GC-FID/MS | Methyl Ether (Anisole) | Safe, non-explosive alternative to CH₂N₂ nih.govnih.gov | May require longer reaction times nih.gov |

| Pentafluorobenzyl Bromide | PFBBr | GC-ECD | Pentafluorobenzyl Ether | High sensitivity for trace analysis sigmaaldrich.comresearchgate.net | Ineffective for some hindered phenols settek.com |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | HPLC-UV | 2,4-Dinitrophenyl Ether | Rapid reaction, strong UV chromophore nkust.edu.twresearchgate.net | Primarily for UV detection enhancement |

Analytical Conditions for Phenol Derivatives

| Derivative | Analytical Method | Detector | Typical Reaction Conditions |

|---|---|---|---|

| Methyl Ether | Gas Chromatography (GC) | FID or MS | Reaction with CH₂N₂ in ether or TMS-DM with a base like diisopropylethylamine. nih.govnih.gov |

| Pentafluorobenzyl Ether | Gas Chromatography (GC) | ECD | Reaction with PFBBr in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst. sigmaaldrich.comsigmaaldrich.com |

| 2,4-Dinitrophenyl Ether | High-Performance Liquid Chromatography (HPLC) | UV-DAD | Reaction with FDNB in an aqueous or organic medium at ambient or slightly elevated temperature (40°C). nkust.edu.twresearchgate.net |

Spectroscopic Characterization and Structural Elucidation Research

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a window into the molecular vibrations of 2-Fluoro-5-methylphenol, offering detailed information about its structural components.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Analysis of related phenol (B47542) derivatives, such as 2-chloro-5-fluoro phenol, has been conducted using FT-IR spectroscopy in the range of 4000–100 cm⁻¹. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data and provide a more definitive assignment of the observed vibrational frequencies. nih.gov The study of various phenol derivatives has shown that the substitution of halogen atoms can influence the electronic and structural properties of the molecule. nih.gov

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the O-H, C-H, C-F, and C-O stretching vibrations, as well as the aromatic ring vibrations. The precise frequencies of these bands are influenced by the electronic effects of the fluorine and methyl substituents.

O-H Stretching: Typically observed in the region of 3200-3600 cm⁻¹, this band can be broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ region, while the methyl group C-H stretching vibrations are found between 2850 and 3000 cm⁻¹.

C-F Stretching: The C-F stretching vibration is typically strong and found in the 1000-1400 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration in phenols is generally observed around 1200-1260 cm⁻¹.

Interactive Table: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-3000 |

| C-F Stretch | 1000-1400 |

Raman Spectroscopy Investigations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. For substituted phenols, Raman spectroscopy is particularly useful for studying the vibrations of the aromatic ring and the substituent groups. spectroscopyonline.com In the analysis of 2-chloro-5-fluoro phenol, FT-Raman spectroscopy was utilized in the 3500-100 cm⁻¹ range to investigate its vibrational characteristics. nih.gov The combination of FT-IR and Raman data allows for a more comprehensive understanding of the molecule's vibrational behavior.

Theoretical Vibrational Studies of Related Phenols

Theoretical calculations, particularly using DFT methods, have become an indispensable tool in the study of the vibrational spectra of phenol derivatives. kuleuven.be These studies allow for the calculation of harmonic vibrational frequencies and potential energy distribution (PED), which aids in the definitive assignment of experimental vibrational bands. nih.govkuleuven.be

Research on monohalogenated phenols has demonstrated that the position of the halogen substituent significantly influences the vibrational frequencies. kuleuven.be For instance, the O-H torsional frequency is directly related to the internal rotation barrier of the OH group, which is affected by intramolecular interactions. kuleuven.be Theoretical studies on fluorinated phenols have also explored the effects of fluorine substitution on the photodissociation dynamics of the O-H bond. acs.org These computational approaches provide a deeper understanding of the structure-property relationships in this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the detailed atomic connectivity and chemical environment of nuclei within a molecule.

¹H NMR Spectroscopic Characterization

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons.

The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The coupling between adjacent protons (spin-spin coupling) provides information about their relative positions on the aromatic ring. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OH | Variable | Singlet (broad) |

| Aromatic H | 6.5 - 7.5 | Doublet, Doublet of doublets |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are affected by the attached functional groups.

The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the fluorine atom (C-F) are expected to show significant shifts. The C-F coupling will also result in the splitting of the signal for the carbon atom bonded to fluorine. The signals for the aromatic carbons will appear in the typical aromatic region (approximately 110-160 ppm), while the methyl carbon will have a signal in the aliphatic region (around 20 ppm). Broadband decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each carbon signal appears as a singlet. libretexts.org

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~150-160 |

| C-F | ~155-165 (doublet due to C-F coupling) |

| Aromatic C | ~110-140 |

Mass Spectrometry (MS) Applications in Structural Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is extensively used for the identification and purity assessment of non-volatile and thermally labile compounds like this compound. acs.orgresearchgate.net In the analysis of fluorinated phenols, LC-MS provides crucial information on the molecular weight and fragmentation patterns, which aids in structural elucidation and confirmation. nih.govacs.org

For this compound, high-resolution mass spectrometry (HRMS) coupled with an electrospray ionization (ESI) source in positive mode (ESI+) can be used to accurately determine its molecular weight. The calculated mass for the protonated molecule [M+H]⁺ of this compound (C₇H₇FO) is 129.0274. guidechem.com Experimental findings from HRMS analysis have reported a value of 129.0271, which is in close agreement with the theoretical value, confirming the elemental composition of the compound. guidechem.com LC-MS is also routinely employed to assess the purity of synthesized this compound, with suppliers often providing purity data of greater than 98% based on such analyses. atomfair.combldpharm.com The combination of retention time from the LC and the mass-to-charge ratio from the MS offers a high degree of specificity for identification. acs.orgresearchgate.net

The table below presents the high-resolution mass spectrometry data for this compound.

| Ionization Mode | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| ESI+ | C₇H₈FO⁺ | 129.0274 | 129.0271 |

| Data sourced from Guidechem guidechem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. lcms.cz For less volatile compounds like phenols, derivatization is often employed to increase their volatility and improve their chromatographic properties. nih.govresearchgate.net This approach is particularly useful for the analysis of phenols in complex matrices. researchgate.netnih.gov

In the context of this compound, while direct injection is possible, derivatization to form more volatile ethers or esters can enhance its detection and separation in GC-MS analysis. researchgate.net For instance, a study on the identification of volatile phenols in biological samples used GC-MS to detect 2-fluoro-4-methylphenol, a closely related isomer, demonstrating the suitability of the technique for such compounds. chromatographyonline.com The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is invaluable for its unambiguous identification. Commercial suppliers of this compound often use GC-MS to characterize the compound and ensure its purity, typically reporting purities of 97% or higher. thermofisher.comthermofisher.comthermofisher.comsigmaaldrich.com The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high level of confidence in the identification and quantification of the analyte. mdpi.comlabrulez.com

The following table summarizes the typical purity of this compound as determined by GC analysis from a supplier.

| Supplier | Purity (by GC) |

| Thermo Scientific Chemicals | ≥96.0% |

| Data sourced from Thermo Fisher Scientific thermofisher.com |

X-ray Crystallography and Solid-State Structural Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net In the case of this compound, the presence of a hydroxyl group, a fluorine atom, and a methyl group would lead to a complex interplay of hydrogen bonding and other weak interactions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 2-Fluoro-5-methylphenol, DFT calculations offer a detailed picture of its geometry, electron distribution, and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a high level of accuracy. semanticscholar.orgscialert.netiucr.org

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. webofjournals.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (based on similar structures) This table illustrates the type of data obtained from DFT geometry optimization. The values are representative and not the specific calculated values for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.401 | C2-C1-C6 | 117.07 |

| C1-O7 | 1.348 | C2-C1-O7 | 123.63 |

| C2-Cl | 1.735 | C1-C2-C3 | 122.62 |

| C4-F | 1.352 | C3-C4-C5 | 122.01 |

Data based on a study of 2,6-dichloro-4-fluoro phenol. semanticscholar.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. set-science.comajchem-a.com The MEP surface is plotted onto a constant electron density surface, with colors indicating different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, which are rich in electrons and are the most likely sites for electrophilic attack. In this compound, these regions are expected around the highly electronegative oxygen and fluorine atoms. set-science.comajchem-a.com

Blue regions denote positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group. set-science.com

Green regions represent areas of neutral or near-zero potential.

The MEP map provides crucial insights into the molecule's intermolecular interactions, such as hydrogen bonding. wolfram.comresearchgate.net The negative potential on the oxygen atom makes it a hydrogen bond acceptor, a key feature in the chemical behavior of phenols.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. semanticscholar.orgschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgset-science.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. semanticscholar.org

In DFT studies of similar aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. ajchem-a.comacs.org Analysis of these orbitals helps to understand charge transfer interactions within the molecule. The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors. schrodinger.comnih.gov

The distribution of electron density among the atoms in a molecule can be quantified through atomic charge calculations, such as Mulliken population analysis. libretexts.orgjcsp.org.pk This method partitions the total electron population among the different atoms, providing insight into the electrostatic nature of the molecule. For this compound, the oxygen and fluorine atoms are expected to carry significant negative charges, while the carbon atom attached to them and the hydrogen atoms will have positive charges. set-science.comresearchgate.net

Non-covalent interactions are crucial for understanding how molecules interact with each other in the solid state and in biological systems. researchgate.net These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, govern the supramolecular assembly and crystal packing of the compound. nih.goveurjchem.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal structure. iucr.orgeurjchem.com By mapping properties like d_norm (which indicates the distance from the surface to the nearest nucleus inside and outside the surface) onto the Hirshfeld surface, one can identify the specific atoms involved in different types of interactions. nih.gov

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier orbitals (HOMO and LUMO), a set of global chemical descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Based on Koopmans' theorem, the ionization potential (I) can be approximated by the negative of the HOMO energy (-E_HOMO), and the electron affinity (A) by the negative of the LUMO energy (-E_LUMO). acs.org From these values, several key descriptors are derived.

Table 2: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | The escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. It is half of the HOMO-LUMO gap. semanticscholar.orgacs.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Measures the energy lowering of a system when it accepts the maximum possible electron charge from the environment. acs.orgresearchgate.net |

These descriptors collectively provide a comprehensive profile of the chemical reactivity of this compound, predicting its behavior in various chemical environments. A high chemical hardness, for instance, corresponds to a large HOMO-LUMO gap and indicates high stability. semanticscholar.orgset-science.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical data storage. researchgate.net Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. researchgate.netacs.orgkoreascience.kr The key parameter for assessing a molecule's NLO response is the first-order hyperpolarizability (β).

While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, research on structurally related fluorinated and phenolic compounds provides a strong basis for understanding its potential NLO activity. For instance, studies on various Schiff base compounds and other organic molecules have shown that the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can lead to significant NLO responses. researchgate.netmetall-mater-eng.com The this compound molecule itself contains a hydroxyl group (electron-donating) and a fluorine atom (electron-withdrawing), which could contribute to a non-zero hyperpolarizability.

Theoretical calculations for related molecules are often performed using DFT methods with specific basis sets, such as B3LYP/6-311++G(d,p). researchgate.netacs.org The calculated first-order hyperpolarizability values for these molecules are then often compared to that of urea, a standard reference material for NLO properties. researchgate.net For example, a study on (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol revealed that its predicted NLO properties were significantly greater than those of urea. acs.org Another study on a different Schiff base also reported a high second-order hyperpolarizability (γ) that was over thirty times higher than that of urea, suggesting its potential for use in NLO devices. researchgate.net

The following table illustrates the type of data generated in such computational NLO studies for related organic compounds.

| Compound/Method | Calculated First-Order Hyperpolarizability (β) (esu) |

| Urea (Reference) | ~0.37 x 10⁻³⁰ |

| Theoretical Schiff Base 1 | > Urea |

| Theoretical Schiff Base 2 (DANOHB) | High γ value, >30x Urea |

Note: The values presented are for illustrative purposes based on findings for related compounds and are not the experimentally determined values for this compound.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful in silico techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. These studies are crucial in drug discovery and design.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and calculating a score that represents the binding affinity. nih.govresearchgate.net This score is often expressed in kcal/mol, with more negative values indicating a stronger predicted interaction. researchgate.net

The fluorine atom in this compound can play a significant role in its binding interactions. Fluorine's high electronegativity can lead to favorable electrostatic interactions and the formation of hydrogen bonds with amino acid residues in the protein's binding pocket. Computational studies on other fluorinated compounds have shown that such interactions can enhance binding affinity. smolecule.com

The table below provides an example of the kind of data obtained from molecular docking studies on related fluorinated compounds.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Fluorinated Pyrrolylated-Chalcone | GABA-A Receptor | -8.0 |

| (4-Bromo-2-fluoro-5-methylphenyl)methanol | Cytochrome P450 (conceptual) | Not specified, but interactions are suggested smolecule.com |

Note: This data is based on studies of related compounds and serves to illustrate the methodology and the type of results obtained.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netarxiv.org In the context of this compound, MD simulations can provide detailed information about its conformational flexibility and how it might adapt its shape upon binding to a receptor.

Conformational analysis is crucial for understanding a molecule's biological activity, as the three-dimensional shape of a ligand determines how it fits into a protein's binding site. For example, a study on 2'-fluoro-5-methyl-4'-thioarabinouridine, a more complex molecule, used NMR data and computational programs to determine its preferred conformation in solution. nih.gov Such studies reveal that even small changes, like the introduction of a fluorine atom, can lead to significant shifts in the molecule's preferred three-dimensional structure. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movement. The resulting trajectory provides insights into the stable and low-energy conformations of the molecule. This information is valuable for understanding its behavior in a biological system and for refining the results of molecular docking studies. While specific MD simulation data for this compound is not available, the principles of the technique are well-established in the study of similar small molecules. researchgate.netarxiv.org

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions of Fluorinated Phenols

The reactivity of 2-fluoro-5-methylphenol in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its three substituents: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups. These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring, and the rate and regioselectivity (the position of substitution) are dictated by the directing influence of the existing groups. wikipedia.org

The hydroxyl group is a powerful activating group and a strong ortho, para-director. It enhances the electron density of the ring, particularly at the positions ortho and para to it, through a strong +R (resonance) effect. The methyl group is a less potent activating group that also directs incoming electrophiles to the ortho and para positions via a +I (inductive) effect and hyperconjugation. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, which withdraws electron density from the ring and slows the reaction rate. However, like other halogens, it is an ortho, para-director because its +R effect (donation of a lone pair) directs the electrophile to these positions. libretexts.org

In the case of this compound, the directing effects of the substituents must be considered in concert:

Hydroxyl (-OH) at C1: Strongly directs to C4 (para) and C6 (ortho).

Fluoro (-F) at C2: Weakly directs to C3 (ortho) and C5 (para, which is already occupied).

Methyl (-CH₃) at C5: Weakly directs to C6 (ortho) and C4 (para).

The formidable activating and directing influence of the hydroxyl group is the dominant factor in determining the position of substitution. Both the hydroxyl and methyl groups reinforce the directing of electrophiles to the C4 and C6 positions. The fluorine atom's directing effect is weaker and its deactivating nature is largely overcome by the powerful hydroxyl activator. Therefore, electrophilic attack is predicted to occur primarily at the C4 (para to -OH) and C6 (ortho to -OH) positions, which are the most nucleophilic sites. Steric hindrance from the adjacent fluorine atom at C2 might slightly disfavor substitution at the C6 position, potentially leading to a higher yield of the C4-substituted product.

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|---|

| -OH | C1 | +R >> -I | Strongly Activating | Ortho, Para (C6, C4) |

| -F | C2 | -I > +R | Deactivating | Ortho, Para (C3, C5) |

| -CH₃ | C5 | +I, Hyperconjugation | Weakly Activating | Ortho, Para (C6, C4) |

Oxidation Pathways and Products

The oxidation of phenols can proceed through various pathways, leading to products such as quinones, dimers, or polymers resulting from oxidative coupling. For this compound, the specific pathway and resulting products depend on the oxidant and reaction conditions.

One significant oxidation pathway, particularly in biological systems, involves enzymatic hydroxylation. Studies on the biodegradation of fluorophenols have shown that a common initial step is ortho-hydroxylation, which converts the fluorophenol into a corresponding fluorocatechol. researchgate.net Applying this precedent to this compound, oxidation could lead to the formation of 3-fluoro-6-methylcatechol . This intermediate could then be susceptible to further oxidation, potentially resulting in aromatic ring cleavage.

Under chemical oxidation conditions, using reagents like Fremy's salt or chromic acid, phenols are often converted to quinones. Given the substitution pattern of this compound, oxidation could potentially yield a substituted p-benzoquinone. The hydroxyl group would be oxidized to a carbonyl, and the hydrogen at the para position (C4) would be replaced, leading to the formation of 2-fluoro-5-methyl-1,4-benzoquinone . The presence of the fluorine atom can influence the stability and subsequent reactivity of the resulting quinone.

Hydrogen Bonding Networks and Their Influence on Reactivity

The spatial arrangement of the hydroxyl and fluoro groups in an ortho relationship on the aromatic ring of this compound allows for the formation of an intramolecular hydrogen bond (O-H···F). This internal hydrogen bond creates a stable, five-membered pseudo-ring structure that significantly influences the molecule's conformation and chemical properties.

This intramolecular hydrogen bonding can affect the molecule's acidity. While such a bond might be presumed to decrease acidity by making the phenolic proton less available for donation, the powerful electron-withdrawing inductive (-I) effect of the fluorine atom at the ortho position has a more dominant influence. echemi.comstackexchange.com This inductive effect polarizes the O-H bond, facilitating proton release and thereby increasing the compound's acidity compared to unsubstituted phenol (B47542). The net effect is an interplay between the stabilizing intramolecular hydrogen bond and the acidity-enhancing inductive effect. askfilo.com

Furthermore, the intramolecular hydrogen bond "locks" the hydroxyl group in a specific orientation, which can impact reactivity by altering the steric environment around the reactive sites and influencing how the molecule interacts with solvents and other reagents. This conformational rigidity can affect the molecule's ability to form intermolecular hydrogen bonds with solvent molecules or other reactants, thereby modulating its solubility and reaction kinetics.

| Property | Value | Description |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | The hydrogen atom of the hydroxyl group (-OH) can be donated. |

| Hydrogen Bond Acceptor Count | 2 | The oxygen atom of the hydroxyl group and the fluorine atom can accept hydrogen bonds. |

| Key Interaction | Intramolecular H-Bond | Formation of a stable O-H···F bond between the ortho-substituents. |

Tautomeric Equilibria and Stability Investigations

This compound can theoretically exist in tautomeric forms, specifically through keto-enol tautomerism. The phenolic structure is the 'enol' form, while its corresponding 'keto' tautomers are non-aromatic cyclohexadienones. For this compound, the possible keto tautomers would be 2-fluoro-5-methylcyclohexa-2,4-dien-1-one and 6-fluoro-3-methylcyclohexa-2,4-dien-1-one .

However, for phenolic compounds, the tautomeric equilibrium overwhelmingly favors the enol (phenolic) form. The principal driving force for this stability is the large resonance energy associated with the aromaticity of the benzene (B151609) ring. The disruption of this aromatic system to form a non-aromatic cyclohexadienone is energetically highly unfavorable. Consequently, under standard conditions, this compound exists almost exclusively as the aromatic phenol.

Modern computational chemistry, particularly methods like Density Functional Theory (DFT), provides a means to investigate the relative stabilities of these tautomers. mdpi.com Such calculations consistently affirm that the Gibbs free energy of the phenolic form is significantly lower than that of any of its keto tautomers, confirming the experimental observation that the aromatic enol is the predominant species.

Applications in Medicinal Chemistry Research

Role as a Synthetic Intermediate and Building Block in Pharmaceutical Synthesis

2-Fluoro-5-methylphenol is recognized as a fluorinated aromatic compound and a useful building block in organic synthesis. sigmaaldrich.comnih.gov Its structure, featuring a reactive hydroxyl group and a strategically placed fluorine atom on a phenol (B47542) ring, makes it a valuable intermediate for the synthesis of more complex molecules. guidechem.comnbinno.com The introduction of fluorine can significantly alter the physicochemical properties of a molecule, which is a key consideration in the design of new pharmaceutical agents. guidechem.comnbinno.com Phenolic derivatives, including halogenated phenols, are employed in the production of various medicines. guidechem.com While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its utility lies in its potential as a starting material for creating diverse chemical libraries for drug screening and in the synthesis of novel therapeutic candidates. The presence of the fluorine atom can enhance the stability and lipophilicity of resulting compounds, potentially improving their absorption and distribution in the body. guidechem.com

Influence of Fluorine Substitution on Bioavailability and Metabolic Stability

The substitution of hydrogen with fluorine is a widely employed tactic in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, including bioavailability and metabolic stability. acs.orgtandfonline.com The introduction of fluorine can modulate several key parameters that influence a drug's journey through the body. pharmacyjournal.orgmdpi.com

Key Influences of Fluorine Substitution:

| Property Affected | Influence of Fluorine Substitution |

| Metabolic Stability | Fluorine can block "metabolic soft spots" that are susceptible to oxidation by cytochrome P450 enzymes. The high strength of the C-F bond makes it more resistant to cleavage compared to a C-H bond, thus preventing metabolic degradation at that position and potentially increasing the drug's half-life. tandfonline.compharmacyjournal.org |

| Lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule. tandfonline.com This can enhance its ability to permeate through biological membranes, which may lead to improved absorption and bioavailability. pharmacyjournal.orgmdpi.com |

| pKa | As the most electronegative element, fluorine can significantly alter the electron distribution in a molecule, thereby affecting the acidity or basicity (pKa) of nearby functional groups. tandfonline.com This can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to target proteins. tandfonline.commdpi.com |

| Binding Affinity | The introduction of fluorine can enhance the binding affinity of a molecule to its target protein through various non-covalent interactions, including electrostatic and hydrophobic interactions. researchgate.net |

Strategically placing fluorine on a molecule, as seen in this compound, can therefore be a crucial step in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile. pharmacyjournal.org

Pharmacological Activities of Related Phenolic Compounds

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are known to exhibit a wide range of biological activities. The presence of a fluorine atom can further modulate these activities.

Phenolic compounds are well-documented for their antimicrobial properties against a variety of pathogenic microorganisms. nih.govmdpi.com Flavonoids, a major class of polyphenolic compounds, have been shown to exert antibacterial effects through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.govmdpi.com

The introduction of fluorine into the phenolic scaffold can influence this activity. For instance, studies on fluorinated flavonoids have shown that the position of the fluorine atom can be critical for antibacterial efficacy. nih.govmdpi.com In some cases, fluorination has been shown to enhance the penetration of the compound into the bacterial cell. mdpi.com While specific studies on the antimicrobial activity of this compound are limited, the general activity of related phenolic and fluorinated compounds suggests potential in this area. researchgate.netnih.govkoreascience.kr

Numerous phenolic compounds, including flavonoids and their derivatives, have been investigated for their potential as anticancer agents. mdpi.commdpi.comnih.gov These compounds can exert their antiproliferative effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. nih.gov

The incorporation of fluorine into these molecules is a strategy being explored to enhance their anticancer properties. mdpi.com For example, certain fluorinated isoflavones have demonstrated inhibitory effects on the proliferation of breast cancer cells. mdpi.com The well-known anticancer drug 5-Fluorouracil, although not a phenolic compound, highlights the successful application of fluorine in oncology. nih.gov The antiproliferative potential of phenolic structures suggests that fluorinated phenols like this compound could serve as a basis for the development of new anticancer agents.

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.govfiu.edu Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to aging and various diseases. Phenols can donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. nih.gov

The antioxidant capacity of a phenolic compound is influenced by its chemical structure, including the number and position of hydroxyl groups. nih.gov While the direct impact of fluorine substitution on the antioxidant activity of phenols is complex and can be context-dependent, the underlying phenolic scaffold is inherently associated with free radical scavenging capabilities. researchgate.netyoutube.com

Certain phenolic compounds have demonstrated anti-inflammatory and analgesic properties. nih.govijfmr.com Flavonoids, for example, can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. nih.gov The consumption of polyphenol-rich foods has been linked to a reduced incidence of inflammatory conditions. nih.gov

Studies on fluorinated analogs of paracetamol (4-hydroxyacetanilide) have shown that fluorine substitution can influence analgesic activity. nih.gov While ring substitution by fluorine in some positions reduced activity, fluorination of the amide group enhanced it, suggesting that the placement of the fluorine atom is critical. nih.gov These findings indicate that fluorinated phenolic structures could be explored for their potential to modulate pain and inflammation.

Cardiovascular and Vasodilatory Effects

While direct studies on the cardiovascular and vasodilatory effects of this compound are not extensively documented in publicly available literature, the broader class of phenolic compounds has been recognized for its potential cardiovascular benefits. Phenolic compounds, particularly flavonoids, have been shown to exert vasodilatory effects, which are crucial for regulating blood pressure and improving cardiovascular health. accscience.comresearchgate.net The mechanism often involves the induction of nitric oxide (NO)-dependent vasodilation, a key pathway in maintaining endothelial function. nih.gov

The introduction of a fluorine atom to the phenolic ring, as seen in this compound, can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with cardiovascular targets. Research on other fluorinated compounds suggests that fluorine substitution can enhance membrane permeability and metabolic stability, properties that are advantageous for drug candidates. nih.gov It is hypothesized that this compound and its derivatives could exhibit vasodilatory properties by influencing NO synthase activity or by acting on other pathways involved in vascular tone regulation, such as prostaglandin (B15479496) I2 (PGI2) production. nih.gov Further investigation is warranted to elucidate the specific cardiovascular and vasodilatory profile of this compound.

Table 1: Potential Mechanisms of Vasodilatory Action for Phenolic Compounds

| Mechanism of Action | Description | Potential Relevance for this compound |

| NO/cGMP Pathway Activation | Stimulation of endothelial nitric oxide synthase (eNOS) leads to increased nitric oxide (NO) production, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells, resulting in vasodilation. | The phenolic hydroxyl group is a key pharmacophoric feature for this activity in many flavonoids. The fluorine atom may modulate the acidity and reactivity of this group. |

| Prostacyclin (PGI2) Production | Increased synthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation, through modulation of cyclooxygenase (COX) enzymes. | Phenolic compounds can influence arachidonic acid metabolism. The specific effects of this compound on this pathway are yet to be determined. |

| Potassium Channel Activation | Opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation. | Some phenolic compounds have been shown to act on various types of potassium channels. |

| Calcium Channel Blockade | Inhibition of calcium influx into vascular smooth muscle cells, which is essential for contraction. | This is a common mechanism for many vasodilatory drugs. |

Enzyme Inhibition Studies

The this compound scaffold is of significant interest in the design of enzyme inhibitors. The substitution of a hydrogen atom with fluorine can lead to altered binding interactions with the active site of an enzyme, often resulting in enhanced potency and selectivity. researchgate.net While specific enzyme inhibition studies centered on this compound are not widely reported, research on structurally related halophenols has demonstrated their potential as inhibitors of various enzymes, notably protein tyrosine kinases (PTKs). nih.gov

PTKs are a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. A study on a series of benzophenone (B1666685) and diphenylmethane (B89790) halophenol derivatives revealed that the nature and position of the halogen substituent significantly influenced their PTK inhibitory activity. nih.gov This suggests that this compound could serve as a valuable starting point or fragment for the development of novel PTK inhibitors. The electronic properties of the fluorine atom can influence the acidity of the phenolic hydroxyl group, which may be critical for hydrogen bonding interactions within the enzyme's active site.

Table 2: Examples of Enzyme Classes Potentially Targeted by Fluorinated Phenolic Compounds

| Enzyme Class | Therapeutic Area | Rationale for Targeting with this compound Analogs |

| Protein Tyrosine Kinases (PTKs) | Oncology, Inflammatory Diseases | Halogenated phenols have shown inhibitory activity. The fluorine atom can enhance binding affinity and selectivity. nih.gov |

| Cyclooxygenases (COX) | Inflammation, Pain | Phenolic compounds are known to interact with COX enzymes. Fluorine substitution could modulate isoform selectivity (COX-1 vs. COX-2). |

| Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | The hydroxamate group, often found in MMP inhibitors, can be mimicked or complemented by other functional groups attached to a phenolic scaffold. |

| Monoamine Oxidases (MAOs) | Neurological Disorders | The phenolic ring is a common feature in many MAO inhibitors. Fluorine can alter the electronic environment and improve brain penetration. |

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. managingip.com These studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. The this compound moiety is a versatile scaffold for such studies due to the distinct properties conferred by the fluorine, methyl, and hydroxyl groups.

In the context of drug design, the fluorine atom at the 2-position can serve as a powerful tool for probing interactions with a biological target. Its high electronegativity and ability to form hydrogen bonds can significantly influence binding affinity. The methyl group at the 5-position provides a lipophilic handle that can be modified to explore hydrophobic pockets within a binding site. The phenolic hydroxyl group is a key hydrogen bond donor and acceptor and its position relative to the other substituents is critical for activity.

SAR studies on halophenols as PTK inhibitors have highlighted the importance of the position and nature of the halogen. nih.gov For instance, the activity of chlorophenol isomers varied significantly based on the position of the chlorine atom. This underscores the importance of systematic modifications around the this compound core to develop potent and selective drug candidates. By synthesizing and evaluating a library of analogs with variations in the substituents and their positions, medicinal chemists can build a comprehensive understanding of the SAR and design more effective therapeutic agents.

Table 3: Key Structural Features of this compound for SAR Studies

| Structural Feature | Position | Potential Role in Biological Activity | Possible Modifications for SAR Studies |

| Fluorine Atom | 2 | Modulation of pKa, metabolic stability, and binding interactions (e.g., hydrogen bonding, dipole interactions). | Substitution with other halogens (Cl, Br, I) or other electron-withdrawing groups. |

| Hydroxyl Group | 1 | Key hydrogen bond donor and acceptor; essential for binding to many targets. | Esterification, etherification, or replacement with bioisosteres such as an amine or thiol. |

| Methyl Group | 5 | Lipophilic interactions with hydrophobic pockets in the target protein. | Variation of alkyl chain length (ethyl, propyl), branching, or replacement with other lipophilic groups. |

| Aromatic Ring | - | Core scaffold for substituent attachment; participates in π-π stacking and hydrophobic interactions. | Introduction of additional substituents, replacement with other aromatic or heteroaromatic rings. |

Environmental Fate and Ecotoxicological Research

Environmental Occurrence and Distribution Studies

The distribution of 2-Fluoro-5-methylphenol between environmental compartments (air, water, soil, and biota) is governed by its physicochemical properties, such as its octanol-water partition coefficient (log Kow), water solubility, and vapor pressure. Predictive models like the Estimation Program Interface (EPI) Suite™ can provide estimates for these properties, suggesting how the compound might partition in the environment. epa.govacs.org A higher log Kow would indicate a greater tendency to adsorb to soil organic carbon and accumulate in the fatty tissues of organisms. cdc.gov

Biodegradation Pathways and Mechanisms

Specific studies detailing the biodegradation pathways of this compound are scarce. However, research on related fluorinated and methylated phenols provides insight into its likely metabolic fate. Microbial degradation is a primary mechanism for the removal of phenolic compounds from the environment. nih.gov Genera such as Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including phenols. ijpab.comresearchgate.netmdpi.comnih.gov

The degradation of phenols typically begins with a hydroxylation step, converting the phenol (B47542) into a catechol derivative. nih.gov For this compound, this would likely involve enzymatic action to form a fluorinated methylcatechol. Following this initial step, the aromatic ring is cleaved, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. nih.gov The presence of the fluorine atom can influence the rate and pathway of degradation. The carbon-fluorine bond is strong, and its cleavage, or defluorination, can be a critical and sometimes rate-limiting step. Some microbial enzymes, such as certain phenol hydroxylases found in Rhodococcus species, are capable of oxidative defluorination. nih.gov

Monitoring and Analytical Methods for Environmental Detection

While specific methods for this compound are not explicitly detailed in environmental monitoring programs, established analytical techniques for phenols are applicable. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common and effective methods for the detection and quantification of phenolic compounds in environmental matrices. ub.edushimadzu.comchromatographyonline.com

For GC-MS analysis, a derivatization step, such as acetylation, is often employed to improve the volatility and chromatographic behavior of the phenols. guidechem.com Sample preparation typically involves a pre-concentration step like solid-phase extraction (SPE) to isolate the analytes from the complex sample matrix and enhance detection limits. chromatographyonline.com HPLC methods, often coupled with UV or mass spectrometry detectors, can also be used for the separation and detection of various phenol isomers.

Table 1: Potential Analytical Methods for this compound Detection This table is generated based on methods used for similar phenolic compounds, as specific methods for this compound are not widely documented.

| Technique | Detector | Sample Preparation | Typical Application | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Solid-Phase Extraction (SPE), Derivatization | Water, Wastewater | chromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | UV or MS | Solid-Phase Extraction (SPE) | Water Samples | ub.edu |

| GC-MS/MS | Triple Quadrupole MS | Purge-and-Trap | Drinking Water | shimadzu.com |

Impacts on Aquatic Organisms and Ecosystems

There is a lack of specific ecotoxicological data for this compound concerning its impact on aquatic life. The toxicity of phenolic compounds to aquatic organisms is highly variable and depends on the specific substituents on the phenol ring. scholarsresearchlibrary.com In general, phenols can exert toxicity through mechanisms like narcosis or more specific modes of action. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. scholarsresearchlibrary.comnih.gov These models can provide initial estimates of the potential hazard of this compound to different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. For instance, the addition of a fluorine group to a phenol molecule can increase its toxicity. nih.gov The toxicity is also influenced by the compound's hydrophobicity (related to log Kow) and electronic properties. rsc.org Algal growth inhibition assays and Daphnia magna immobilization tests are standard methods to assess the aquatic toxicity of chemicals. nih.gov

Predictive Modeling for Environmental Behavior

In the absence of experimental data, predictive models are essential for assessing the environmental behavior of chemicals like this compound. cdc.gov Software like the US EPA's EPI Suite™ uses QSARs to estimate key physicochemical properties and environmental fate endpoints. epa.govepa.gov These models predict properties that determine a chemical's partitioning in the environment, its potential for bioaccumulation, and its persistence.

Key parameters estimated by these models include:

Log Kow (Octanol-Water Partition Coefficient): Indicates the tendency of a chemical to partition between fatty tissues and water.

Water Solubility: Affects the concentration of the chemical that can be dissolved in water and its mobility.

Henry's Law Constant: Describes the partitioning between air and water.

Biodegradation Half-life: Estimates the time it takes for half of the chemical to be broken down by microorganisms.

Bioaccumulation Factor (BCF): Predicts the extent to which a chemical will accumulate in aquatic organisms. acs.org

QSAR models have also been developed to specifically predict the toxicity of substituted phenols to various aquatic organisms. scholarsresearchlibrary.comrsc.org These models often use descriptors such as log Kow and quantum chemical parameters to correlate the molecular structure with toxicological endpoints. scholarsresearchlibrary.com

Table 2: Predicted Environmental Fate Properties for this compound using EPI Suite™ Note: These are estimated values and should be used for screening-level assessment. Experimental verification is required for definitive characterization.

| Property | Predicted Value | Implication | Reference |

|---|---|---|---|

| Log Kow | 2.39 | Moderate potential for bioaccumulation and sorption to organic matter. | epa.govepa.gov |

| Water Solubility | 3,578 mg/L | Moderately soluble in water. | epa.govepa.gov |

| Henry's Law Constant | 1.14 x 10-6 atm-m3/mole | Low volatility from water. | epa.govepa.gov |

| Biodegradation Half-Life | Weeks to months | Not readily biodegradable. | epa.govepa.gov |

Compound List

Future Research Directions and Unexplored Avenues